

# Physical and chemical properties of trans-3-hydroxy-L-proline.

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## Compound of Interest

Compound Name: *trans-3-hydroxy-L-proline*

Cat. No.: B042242

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An In-depth Technical Guide to the Physical and Chemical Properties of **trans-3-hydroxy-L-proline**

## Introduction

**Trans-3-hydroxy-L-proline**, with the IUPAC name (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid, is a non-proteinogenic amino acid that serves as a vital component of collagen.<sup>[1]</sup> It is a diastereomer of the more abundant trans-4-hydroxy-L-proline. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and its biological significance, tailored for researchers, scientists, and drug development professionals.

## Physical and Chemical Properties

**Trans-3-hydroxy-L-proline** is a white to light beige crystalline powder.<sup>[2]</sup> Its key physical and chemical properties are summarized in the table below, compiled from various chemical databases and literature.

Property	Value	Source(s)
IUPAC Name	(2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid	[3][2]
Synonyms	L-threo-3-hydroxyproline, (3S)-3-hydroxy-L-proline	[3][4]
CAS Number	4298-08-2	[3][2]
Molecular Formula	C <sub>5</sub> H <sub>9</sub> NO <sub>3</sub>	[3]
Molecular Weight	131.13 g/mol	[3][5]
Exact Mass	131.058243149 Da	[3][2]
Appearance	White to light beige powder	[2]
Melting Point	235 °C (with decomposition)	[2][6][7]
Boiling Point	355.2 °C at 760 mmHg	[2]
Density	1.395 g/cm <sup>3</sup>	[2][6]
Solubility	Predicted water solubility: 431 g/L	[4][7]
pKa (Strongest Acidic)	1.61 - 2.03	[4][6][7]
pKa (Strongest Basic)	10.62	[7]
Storage Temperature	2–8 °C, under inert gas (Nitrogen or Argon)	[6]

## Experimental Protocols

Detailed methodologies for the synthesis and analysis of **trans-3-hydroxy-L-proline** are crucial for research and development.

## Chemical Synthesis

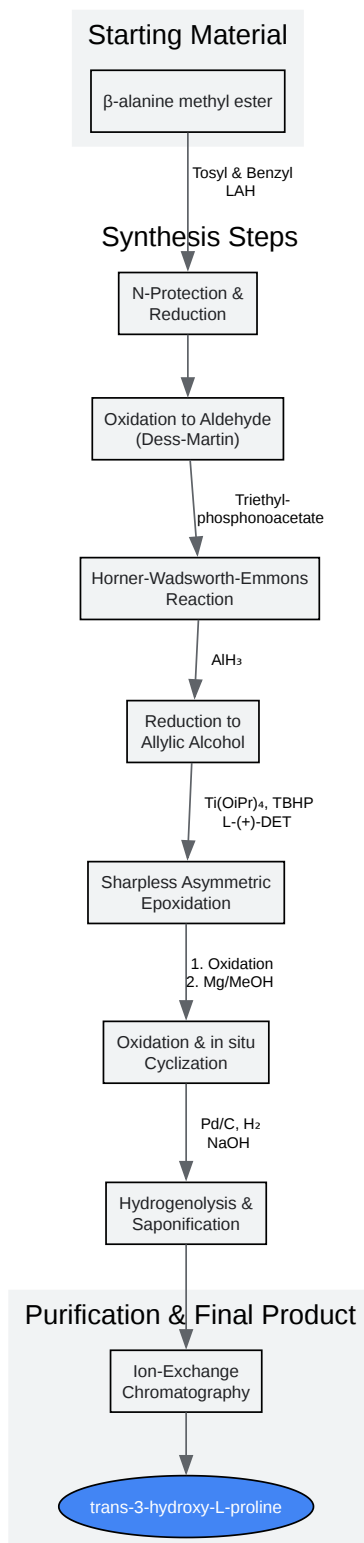
A multi-step synthesis of **trans-3-hydroxy-L-proline** starting from β-alanine has been reported. [8][9] The key steps involve protection, oxidation, asymmetric epoxidation, and final

deprotection and cyclization.

#### Methodology:

- **N-Protection and Reduction:** The methyl ester of  $\beta$ -alanine is N-protected with both tosyl and benzyl groups. The resulting ester is then reduced using lithium aluminum hydride to yield the corresponding alcohol.[9]
- **Oxidation:** The alcohol is oxidized to an aldehyde using Dess-Martin periodinane.[8][9]
- **Olefin Synthesis:** The aldehyde undergoes a Horner-Wadsworth-Emmons reaction with triethylphosphonoacetate to produce an E-olefinic ester.[9]
- **Allylic Alcohol Formation:** The unsaturated ester is reduced with  $\text{AlH}_3$  to form the allylic alcohol.[9]
- **Asymmetric Epoxidation:** The allylic alcohol is subjected to Sharpless asymmetric epoxidation using titanium tetrakisopropoxide, tert-butyl hydroperoxide, and L-(+)-diethyl tartrate to create the epoxy alcohol with high enantiomeric excess.[8][9]
- **Oxidation and Cyclization:** The epoxy alcohol is oxidized to an epoxy carboxylic acid.[8] The N-tosyl group is removed with  $\text{Mg/MeOH}$ , which also induces in situ cyclization to form the N-benzylated 3-hydroxy-L-proline derivative.[8]
- **Deprotection and Purification:** The final compound is obtained through hydrogenolysis to remove the N-benzyl group, followed by saponification. The crude product is purified by ion-exchange chromatography (Dowex resin, eluting with 1.5-2M aq.  $\text{NH}_3$  solution) to yield **trans-3-hydroxy-L-proline** as a colorless solid.[8]

## Chemical Synthesis Workflow

[Click to download full resolution via product page](#)Workflow for the chemical synthesis of **trans-3-hydroxy-L-proline**.

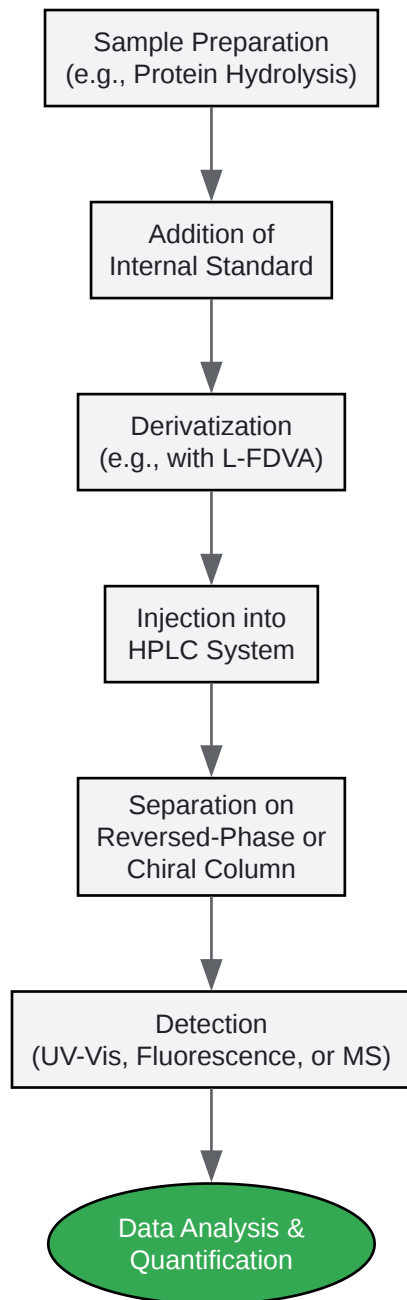
# High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a common method for the detection and quantification of hydroxyproline isomers.<sup>[10]</sup><sup>[11]</sup> Analysis often requires derivatization to improve detection.

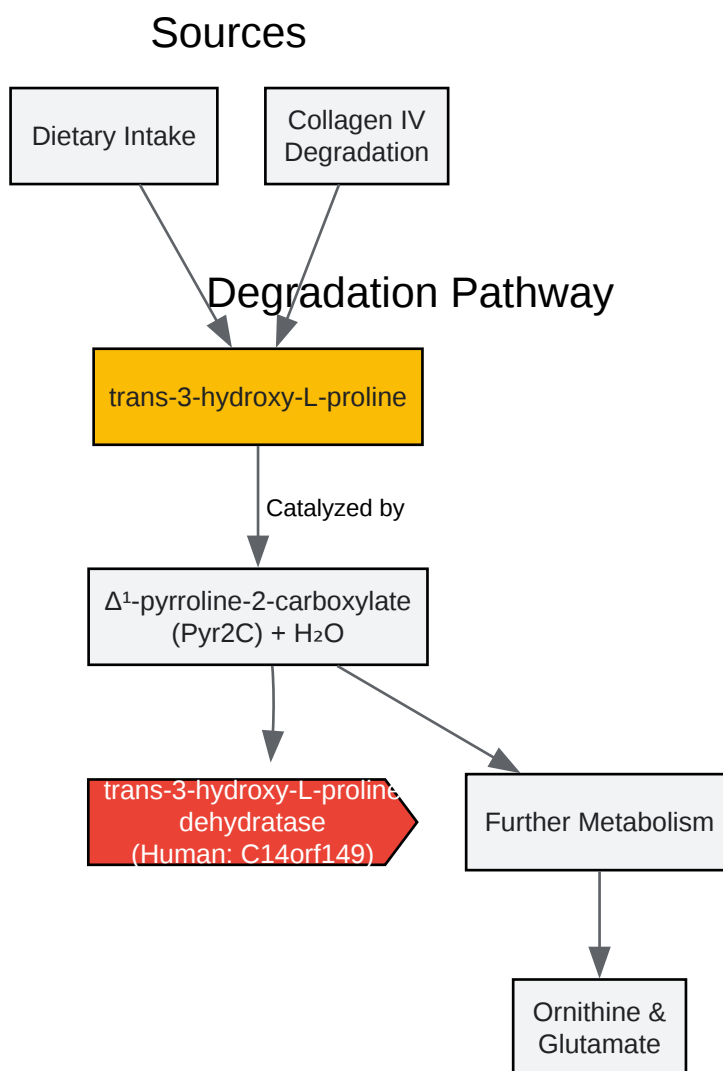
## Methodology:

- **Sample Preparation:** Samples, such as protein hydrolysates, are prepared, and an internal standard (e.g., cis-4-hydroxyproline) may be added for improved reproducibility.<sup>[12]</sup>
- **Derivatization:** The primary and secondary amino acids in the sample are derivatized. A common method involves pre-column derivatization with a reagent like N $\alpha$ -(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA) or post-column derivatization with 4-chloro-7-nitrobenzofurazan (NBD-Cl).<sup>[11]</sup><sup>[13]</sup>
- **Chromatographic Separation:** The derivatized sample is injected into an HPLC system. A reversed-phase column (e.g., C18) or a chiral column (e.g., Sumichiral OA-5000) is used for separation.<sup>[11]</sup><sup>[12]</sup><sup>[13]</sup>
- **Elution:** Isocratic or gradient elution is performed with a suitable mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).<sup>[12]</sup>
- **Detection:** The separated compounds are detected using a UV-Vis detector at a specific wavelength (e.g., 436 nm for dabsyl derivatives) or a fluorescence detector.<sup>[12]</sup> Mass spectrometry (LC-MS) can also be used for identification and quantification.<sup>[5]</sup><sup>[11]</sup>

## HPLC Analysis Workflow



## Metabolic Pathway of trans-3-hydroxy-L-proline



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